N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide: is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a benzo[d]thiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of o-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Hydroxy and Phenyl Groups: The hydroxy and phenyl groups can be introduced through a Friedel-Crafts acylation reaction, followed by reduction to form the desired alcohol.
Formation of the Carboxamide: The final step involves the formation of the carboxamide by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide: has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target. The benzo[d]thiazole ring can provide additional π-π stacking interactions, contributing to the overall binding strength.
Comparison with Similar Compounds
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide: can be compared with other similar compounds, such as:
N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides: These compounds also contain a trifluoromethyl group and a hydroxy group, but differ in the presence of an aryl group instead of a benzo[d]thiazole ring.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid: This compound has a similar trifluoromethyl and hydroxy group but lacks the benzo[d]thiazole ring.
The uniqueness of This compound
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)16(24,12-4-2-1-3-5-12)9-21-15(23)11-6-7-13-14(8-11)25-10-22-13/h1-8,10,24H,9H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDXIKJUTULWKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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